Eluxadoline-d3 Dihydrochloride
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Overview
Description
Eluxadoline-d3 Dihydrochloride is a deuterated form of Eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist. It is primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). The deuterated form, Eluxadoline-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eluxadoline-d3 Dihydrochloride involves multiple steps, including the incorporation of deuterium atoms into the molecular structureThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Eluxadoline-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Eluxadoline-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Eluxadoline.
Biology: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Eluxadoline.
Medicine: Used in clinical trials to evaluate the efficacy and safety of Eluxadoline in treating IBS-D.
Industry: Used in the development of new formulations and drug delivery systems.
Mechanism of Action
Eluxadoline-d3 Dihydrochloride exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu-opioid and kappa-opioid receptors, reducing intestinal motility and alleviating pain. It also acts as an antagonist at delta-opioid receptors, which helps to normalize gastrointestinal transit and reduce symptoms of diarrhea .
Comparison with Similar Compounds
Loperamide: Another mu-opioid receptor agonist used to treat diarrhea.
Diphenoxylate: A synthetic opioid used to treat diarrhea.
Alvimopan: A peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery.
Uniqueness: Eluxadoline-d3 Dihydrochloride is unique due to its dual agonist and antagonist activity at different opioid receptors, providing a balanced approach to treating IBS-D. Its deuterated form allows for more precise pharmacokinetic studies, making it valuable in research settings .
Properties
Molecular Formula |
C32H37Cl2N5O5 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |
InChI Key |
YFUUQKJOCLQHMZ-UDEVVIIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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